![molecular formula C11H7N3O5 B12316875 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is a chemical compound that belongs to the class of acrylamides It features a cyano group, a nitrobenzo[d][1,3]dioxole moiety, and an acrylamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 6-nitrobenzo[d][1,3]dioxole derivative.
Formation of the Acrylamide Moiety: The acrylamide group is introduced through a reaction involving acrylonitrile and appropriate catalysts.
Final Coupling: The final step involves coupling the cyano group with the 6-nitrobenzo[d][1,3]dioxole derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Substitution: Various substituted acrylamides can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit specific enzymes.
Materials Science: It can be used in the synthesis of polymers with unique properties.
Biological Research: It is used as a probe to study biological pathways and interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyano and acrylamide groups can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(6-methoxybenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-chlorobenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-aminobenzo[d][1,3]dioxol-5-yl)acrylamide
Uniqueness
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is unique due to the presence of the nitro group, which imparts specific redox properties and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzo[d][1,3]dioxole moiety.
Propiedades
Fórmula molecular |
C11H7N3O5 |
|---|---|
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1+ |
Clave InChI |
UAEKMEVZWPTWHZ-LREOWRDNSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)
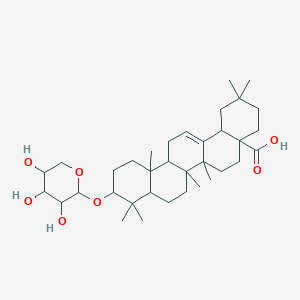
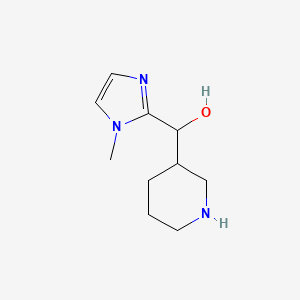

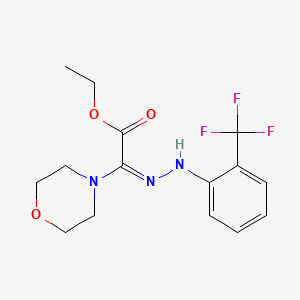
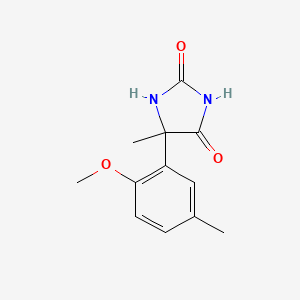
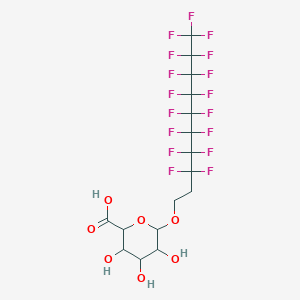

![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
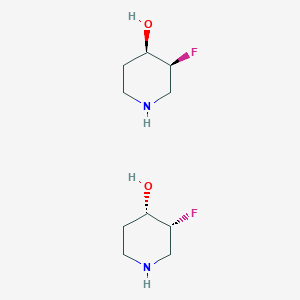
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
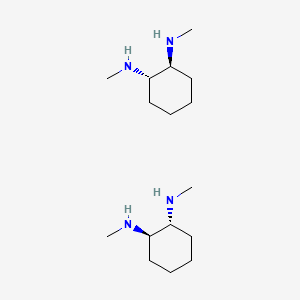
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
